Product packaging for Dibenzo[a,o]perylene-7,16-dione(Cat. No.:CAS No. 475-63-8)

Dibenzo[a,o]perylene-7,16-dione

Cat. No.: B13762974
CAS No.: 475-63-8
M. Wt: 382.4 g/mol
InChI Key: CJADAVIATOALFB-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Perylene (B46583) Derivatives

Polycyclic aromatic hydrocarbons are a class of organic compounds containing multiple fused aromatic rings. mdpi.com They are often formed from the incomplete combustion of organic materials. ontosight.aidss.go.th Perylene, a five-ringed PAH, serves as the foundational structure for a vast array of derivatives with unique electronic and optical properties. mdpi.comnist.govnih.gov The chemical modification of the perylene core is a key strategy for tailoring these properties to specific applications. mdpi.com

Perylene-based systems are of great interest in fundamental chemical science due to their exceptional photophysical and electronic characteristics. acs.orgmdpi.comrsc.org Perylene and its derivatives are known for their strong absorption of light and high fluorescence quantum yields. mdpi.comresearchgate.net These properties make them valuable as fluorescent probes and components in various optical applications. acs.org Furthermore, the ability of perylene systems to engage in strong π-π stacking interactions allows for the formation of well-ordered self-assembled structures, which is crucial for the development of advanced materials. mdpi.comnih.gov

The electronic properties of perylene derivatives, particularly their capacity to act as n-type semiconductors, have positioned them as key components in organic electronics. nih.govrsc.org Researchers have extensively studied the structure-property relationships in perylene-based systems, exploring how modifications to the perylene core can influence their charge transport capabilities and energy levels. nist.govnih.gov

Dibenzo[a,o]perylene-7,16-dione stands as a representative example of a perylene dione (B5365651), a class of compounds characterized by a perylene core with two ketone groups. ontosight.ai While this compound itself is a synthetic compound, the broader family of perylenequinones has analogues in nature. ontosight.ai For instance, certain fungi and plants produce pigments based on perylenequinone structures. These natural products have inspired the synthesis of novel perylene dione derivatives with potential biological activities.

The rigid, planar structure of this compound is a key determinant of its properties. ontosight.ai Its chemical stability and ordered packing in the solid state are advantageous for applications in materials science. ontosight.ai The study of such well-defined molecular frameworks provides fundamental insights into the relationship between molecular structure and bulk material properties.

Historical Perspectives in Synthetic Chemistry and Material Science Involving Perylene Diones

The history of perylene-based compounds dates back to the early 20th century, with the initial synthesis of perylene diimides (PDIs) in 1913. mdpi.com Initially recognized for their exceptional lightfastness, they were primarily used as vat dyes. mdpi.comresearchgate.net For a considerable period, the poor solubility of many perylene derivatives limited their broader application and study. mdpi.com

A significant turning point came in 1959 when the fluorescence of perylene dyes in solution was first reported, opening the door to their exploration in optical applications. mdpi.com The development of synthetic methods to improve the solubility of perylene derivatives, often by attaching flexible side chains, was a crucial advancement. This allowed for more detailed studies of their photophysical and electronic properties, paving the way for their use in material science. mdpi.com The synthesis of this compound and other perylene diones involves multi-step organic synthesis, typically starting from simpler aromatic precursors. ontosight.ai

Current Research Trajectories and Academic Relevance in Organic Electronics and Photonics

Current research on this compound and related perylene diones is heavily focused on their potential in organic electronics and photonics. ontosight.ai Their inherent semiconducting properties make them promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai The ability to form stable, ordered thin films is a key advantage for these applications. ontosight.ai

In the realm of photonics, the strong absorption and emission characteristics of perylene-based systems are being harnessed for the development of advanced optical materials. mdpi.comacs.org Researchers are exploring their use as fluorescent probes and in light-harvesting applications. acs.org The tunability of their optical properties through chemical modification allows for the design of materials with specific absorption and emission wavelengths. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H14O2 B13762974 Dibenzo[a,o]perylene-7,16-dione CAS No. 475-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C28H14O2/c29-27-19-9-3-1-7-17(19)25-23-15(11-5-13-21(23)27)16-12-6-14-22-24(16)26(25)18-8-2-4-10-20(18)28(22)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CJADAVIATOALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C=CC=C6C5=C3C7=CC=CC=C7C6=O)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060055
Record name Dibenzo[a,o]perylene-7,16-dione
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Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

475-63-8
Record name Dibenzo[a,o]perylene-7,16-dione
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Record name Dibenzo[a,o]perylene-7,16-dione
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Synthetic Methodologies for Dibenzo A,o Perylene 7,16 Dione and Its Analogues

Classical and Contemporary Approaches to the Perylene (B46583) Dione (B5365651) Skeleton

The construction of the complex and extended aromatic system of dibenzo[a,o]perylene-7,16-dione necessitates sophisticated synthetic methodologies. Over the years, a range of classical and modern synthetic routes have been developed, each with its own advantages and limitations.

Multi-Step Organic Synthesis Strategies

The synthesis of this compound and its derivatives often involves multi-step sequences that meticulously build the polycyclic framework. These strategies typically begin with smaller, readily available aromatic precursors and sequentially introduce the necessary rings and functional groups.

A common approach involves the coupling of naphthalene or substituted naphthalene units, followed by cyclization to form the perylene core. For instance, the synthesis of certain perylenequinones can be achieved through the autoxidation of naphthols. When adsorbed on silica (B1680970) gel and exposed to air, naphthols can undergo oxidation to form quinones rsc.org. For example, 1,1′-binaphthyl-2,2′,7,7′-tetrol can form the anion of 6,7-dihydroxyperylene-1,12-quinone through autoxidation in an aqueous solution rsc.org.

More elaborate multi-step syntheses often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to connect aromatic building blocks. These coupled products are then subjected to cyclization reactions to construct the final polycyclic system.

A notable example is the synthesis of a perylene-substituted (S)-binaphthol derivative, which, although not a dione, showcases the construction of a complex perylene-containing molecule through a multi-step process. This synthesis highlights the importance of carefully planned reaction sequences to achieve the desired complex architecture scilit.comrsc.org.

Friedel-Crafts Acyl Rearrangements and Scholl Reactions in Perylene Synthesis

Friedel-Crafts acylation and the Scholl reaction are cornerstone methodologies in the synthesis of polycyclic aromatic hydrocarbons, including the perylene skeleton.

Friedel-Crafts Acylation is a versatile tool for introducing acyl groups onto aromatic rings, which can then serve as handles for further transformations or as precursors to the quinone functionality. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) masterorganicchemistry.com. The regioselectivity of Friedel-Crafts acylation is influenced by the electronic properties of the substituents on the aromatic ring, with electron-donating groups generally directing ortho- and para-acylation alexandonian.com. While direct Friedel-Crafts di-acylation of perylene to form a dione is challenging due to the deactivating nature of the first acyl group, this reaction is crucial for the synthesis of precursors that can be later cyclized.

The Scholl reaction , an oxidative intramolecular or intermolecular aryl-aryl coupling, is a powerful method for the final ring-closing step to form the perylene core. This reaction is typically promoted by a combination of a Lewis acid and a protic acid, or other oxidizing agents chimia.ch. Historically, the synthesis of perylene from naphthalene using aluminum chloride was reported by Scholl in 1910 chimia.ch. A more efficient synthesis of perylene from 1,1'-binaphthyl using an alkali metal, a variation of the Scholl reaction, has also been developed researchgate.net.

The mechanism of the Scholl reaction is complex and can proceed through either a radical cation or an arenium ion pathway, depending on the reaction conditions and the substrate researchgate.netresearchgate.net. The choice of oxidant and acid can significantly influence the outcome of the reaction, sometimes leading to unexpected rearrangements and the formation of different ring systems researchgate.netresearchgate.net. For instance, the Scholl reaction of perylene-based polyphenylene precursors can lead to the formation of either hexagons or octagons depending on the reagents used researchgate.netresearchgate.net.

PrecursorReagentsMajor ProductReference
1,1'-BinaphthylPotassium metal, THFPerylene researchgate.net
NaphthaleneAlCl₃Perylene chimia.ch
Cyclopenta-fused perylene based polyphenylene precursorFeCl₃Planar dibenzo-peri-hexacene derivative researchgate.netresearchgate.net
Cyclopenta-fused perylene based polyphenylene precursorDDQ, MeSO₃HOctagon-containing, negatively curved molecule researchgate.netresearchgate.net

Diels-Alder Cycloaddition in Perylene Core Expansion and Annulation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and has been applied to the expansion of the perylene core. This strategy, often referred to as annulative π-extension (APEX), allows for the efficient fusion of additional aromatic rings onto the perylene skeleton researchgate.net.

While direct synthesis of the entire this compound skeleton via a single Diels-Alder reaction is not common, this method is invaluable for building up the necessary polycyclic precursors. For example, the bay region of perylene and its derivatives can act as a diene in Diels-Alder reactions with various dienophiles, leading to core-expanded structures researchgate.net. A one-step reaction for the fusion of aromatic rings to one or both bay areas of perylenediimides using benzynes as dienophiles has been reported, yielding naphthoperylenendiimides and dibenzocoronenediimides in good yields masterorganicchemistry.com.

The Diels-Alder approach offers a high degree of control over the regiochemistry and stereochemistry of the newly formed ring, which is a significant advantage in the synthesis of complex polycyclic aromatic compounds. The subsequent aromatization of the Diels-Alder adducts can be achieved through various methods, including oxidation or elimination reactions.

Oxidative Cyclization Routes for Extended Aromatic Systems

Oxidative cyclization is a key strategy for the formation of carbon-carbon bonds in the final steps of the synthesis of extended aromatic systems like this compound. This approach often involves the intramolecular coupling of two aryl groups that are suitably positioned within a precursor molecule.

A prominent example is the oxidative dimerization of naphthalenes. The introduction of phenol groups at the 1,8-positions of naphthalene allows for its one-pot oxidative dimerization and subsequent oxidative cyclization to form perylene structures under mild conditions using iron(III) chloride researchgate.netresearchgate.net. The reaction is believed to be initiated by the oxidation of the phenol moiety to a radical cation, which then facilitates the intermolecular coupling researchgate.net.

Furthermore, the autoxidation of certain naphthol derivatives can lead to the formation of perylene quinone systems. For instance, 1,1′-binaphthyl-2,2′,7,7′-tetrol undergoes autoxidation to form 6,7-dihydroxyperylene-1,12-quinone rsc.org. Similarly, naphthalene-2,7-diol can also yield the same perylene quinone in aqueous solution rsc.org. These reactions demonstrate the utility of oxidative processes in constructing the perylene dione core from readily available precursors.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. In the context of this compound and related polycyclic quinones, several sustainable approaches have been explored.

One notable example is the highly efficient and green synthesis of hypericin and its derivatives, which are structurally related to this compound. This method utilizes microwave-assisted synthesis in water, a benign solvent, to achieve high yields in short reaction times. For instance, the synthesis of 1,3,4,6,8,15-hexahydroxy-10,13-dimethylthis compound (protohypericin) from 2,4,6-trihydroxy-3,5-dimethylacetophenone and emodin anthrone is achieved in 96% yield after just 70 minutes of microwave irradiation at 10 W and 105 °C in water. This approach avoids the use of hazardous organic solvents and significantly reduces energy consumption.

The following table summarizes the green synthesis of several this compound analogues:

ProductPrecursorsReaction ConditionsYield
Protohypericin (6a)2,4,6-Trihydroxy-3,5-dimethylacetophenone, Emodin anthroneMicrowave, 10 W, 105 °C, 70 min, H₂O96%
1,3,4,6,8,15-Hexahydroxy-7,16-dioxo-7,16-dihydrodibenzo[a,o]perylene-10,13-dicarboxylic acid (6b)2,4,6-Trihydroxyisophthalic acid, Emodin anthroneMicrowave, 10 W, 105 °C, 70 min, H₂O96%
1,3,4,6,8,15-Hexahydroxy-10,13-dipentylthis compound (6c)1-(2,4,6-Trihydroxy-3,5-dipentylphenyl)ethan-1-one, Emodin anthroneMicrowave, 10 W, 105 °C, 70 min, H₂O90%
10,13-Dibenzyl-1,3,4,6,8,15-hexahydroxythis compound (6d)1-(3,5-Dibenzyl-2,4,6-trihydroxyphenyl)ethan-1-one, Emodin anthroneMicrowave, 10 W, 105 °C, 70 min, H₂O94%

Furthermore, the development of greener synthetic routes for quinones, in general, includes the use of solvent-free microwave-assisted techniques, photoredox catalysis, and electrochemical oxidation chimia.ch. These methods aim to reduce the generation of hazardous waste and energy consumption, offering cleaner alternatives to traditional synthetic protocols chimia.chchemistryjournals.net.

Regioselective and Stereoselective Synthesis Considerations in Perylene Dione Formation

Achieving regioselectivity and stereoselectivity in the synthesis of complex molecules like this compound is a significant challenge. The planar and highly symmetric nature of the perylene core can lead to the formation of multiple isomers if the substitution pattern is not carefully controlled.

Regioselectivity in the context of perylene dione synthesis primarily concerns the controlled placement of substituents on the aromatic core. In Friedel-Crafts acylation, the inherent directing effects of existing substituents on the aromatic precursor play a crucial role in determining the position of the incoming acyl group alexandonian.com. For instance, electron-donating groups typically direct acylation to the ortho and para positions alexandonian.com. However, steric hindrance can often favor the para product. Achieving specific regiochemistry in Scholl reactions can also be challenging, as the harsh reaction conditions can sometimes lead to rearrangements and the formation of a mixture of products. The choice of catalyst and reaction conditions is therefore critical for directing the cyclization to the desired positions.

Stereoselectivity is generally not a primary concern in the synthesis of the planar this compound itself. However, if chiral centers are introduced into the side chains or if the perylene core is distorted to create a chiral structure (e.g., in helicenes), then stereoselective synthesis becomes a critical aspect. For instance, the synthesis of chiral perylene-based helicene dimers has been explored, where the chirality is resolved by converting enantiomers into diastereomers, which can then be separated columbia.edu. While not directly related to the dione, this demonstrates that stereochemical control in complex perylene systems is an active area of research.

In the synthesis of substituted perylene diimides, which are structurally similar to the diones, the separation of regioisomers (e.g., 1,6- and 1,7-isomers) formed during bay-area substitution is a common challenge that often requires careful chromatographic purification researchgate.net. Similar challenges can be anticipated in the regioselective synthesis of substituted dibenzo[a,o]perylene-7,16-diones.

Synthetic Routes to Functionalized this compound Derivatives for Tunable Properties

The targeted synthesis of functionalized this compound derivatives is a key strategy for modulating their electronic and optical properties, thereby tailoring them for specific applications in organic electronics and materials science. The primary approach involves the introduction of various functional groups onto the aromatic core, particularly at the "bay" positions (1, 6, 7, and 12), which has been shown to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

The functionalization of the electron-deficient this compound core allows for the precise tuning of its optoelectronic characteristics. nih.gov By attaching electron-donating or electron-withdrawing groups, researchers can systematically alter the molecule's absorption and fluorescence spectra, as well as its charge transport capabilities. nih.govnih.gov

A common and effective synthetic strategy begins with the electrophilic substitution of the perylene core, such as halogenation or nitration. nih.gov These reactions introduce reactive handles onto the aromatic backbone, which can then be subjected to a variety of subsequent transformations. For instance, brominated derivatives of the perylene skeleton serve as versatile precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govnih.gov This methodology enables the introduction of a wide array of aryl and heteroaryl moieties at the bay positions.

Another significant approach involves the introduction of nitro groups, which can then be reduced to amino groups. mdpi.com These amino-functionalized derivatives can undergo further reactions or serve as key components that dramatically alter the electronic nature of the parent molecule. The introduction of amino groups, for example, can induce a long-wavelength charge transfer band. nih.gov

The impact of different functional groups on the properties of this compound analogues is summarized in the interactive table below, based on established trends in perylene chemistry.

Functional GroupSynthetic ApproachExpected Impact on Properties
Aryl Groups Suzuki coupling of brominated this compound with arylboronic acids.Extension of π-conjugation, leading to bathochromic (red) shifts in absorption and emission spectra. Can influence molecular packing in the solid state.
Amino Groups (-NH2) Nitration of the perylene core followed by reduction (e.g., with SnCl2).Strong electron-donating effect, leading to a significant rise in the HOMO energy level and a narrowing of the HOMO-LUMO gap. Often results in a charge-transfer absorption band at longer wavelengths. nih.govmdpi.com
Alkoxy Groups (-OR) Nucleophilic substitution of halogenated precursors with alkoxides.Electron-donating groups that can increase the electron density of the perylene core and improve solubility.
Cyano Groups (-CN) Nucleophilic substitution of halogenated precursors with cyanide salts.Strong electron-withdrawing groups that lower the LUMO energy level, enhancing electron-accepting properties.
Thiophene Moieties Suzuki coupling of brominated this compound with thiopheneboronic acids. nih.govIntroduction of an electron-rich unit that can lead to a reduced band gap and influence intermolecular interactions.

These synthetic methodologies provide a robust toolbox for the rational design of novel this compound derivatives with tailored properties for advanced material applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For dibenzo[a,o]perylene-7,16-dione and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In related perylene (B46583) diimide (PDI) systems, the aromatic region of the ¹H NMR spectrum, typically between 6.6 and 8.4 ppm, reveals signals corresponding to the protons of the perylene core and any peripheral groups. ucl.ac.uk The specific chemical shifts and coupling constants of these protons are dictated by their positions on the aromatic framework. For instance, in a doubly encapsulated PDI, the aromatic protons of the PDI core and phenyl groups show distinct signals. ucl.ac.uk Similarly, for this compound, the ¹H NMR spectrum would be expected to show a unique set of signals in the aromatic region, reflecting the C₂h symmetry of the molecule. The integration of these signals would confirm the number of protons in each unique chemical environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the dione (B5365651) functionality, which are expected to appear at a characteristic downfield shift.

Table 1: Representative ¹H NMR Data for a Perylene Derivative

Assignment Shift (ppm)
A8.188
B7.678
C7.479

This table is based on data for the parent perylene molecule and serves as a representative example of the types of chemical shifts observed for the aromatic protons in a perylene core structure. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₂₈H₁₄O₂, the expected monoisotopic mass is 374.0994 g/mol . HRMS analysis would be used to confirm this exact mass, thereby validating the molecular formula and ensuring the compound's purity. This technique is routinely used in the characterization of new perylene derivatives to confirm their successful synthesis. rsc.org

X-ray Crystallography for Solid-State Structural Analysis and Molecular Packing Arrangements

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This technique confirms the planar and rigid nature of the dibenzo[a,o]perylene (B92097) core.

Furthermore, X-ray crystallography elucidates the intermolecular interactions and packing arrangements in the crystal lattice. The way individual molecules of this compound stack together significantly influences its bulk properties, such as its electronic conductivity and optical characteristics. For example, in some perylene diimides, an orthogonal crystal packing can prevent strong intermolecular interactions, which in turn suppresses the formation of aggregates or excimers. ucl.ac.uk Understanding these packing motifs is crucial for designing materials with specific solid-state properties for applications in organic electronics.

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Photophysical Phenomena

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound. These methods provide insights into the energy of electronic transitions and the fate of the excited state.

The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands in the visible region, which are responsible for its color. These absorptions correspond to π-π* electronic transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state back to the ground state. Perylene derivatives are well-known for their high fluorescence quantum yields and exceptional photochemical stability. nih.gov The emission spectrum is often a mirror image of the absorption spectrum, and the energy difference between the absorption and emission maxima (the Stokes shift) provides information about the structural relaxation in the excited state. The fluorescence properties of this compound are critical for its potential applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. ontosight.ai

Table 2: Photophysical Data for Representative Perylene Diimide Derivatives

Derivative Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield
1,6-ThioPDI5505800.85
1,7-ThioPDI5305600.90
1,6,7-ThioPDI5706000.75

This table presents data for thio-substituted perylene diimide derivatives to illustrate the range of photophysical properties observed in this class of compounds. nih.gov

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group and Structural Fingerprinting

For this compound, IR spectroscopy would clearly show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups in the dione functionality, typically in the region of 1650-1700 cm⁻¹. The spectrum would also feature a series of bands corresponding to the C=C stretching vibrations of the aromatic rings and the C-H bending vibrations.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic framework. The vibrational modes of the conjugated C-C bonds in the perylene core can be used to study intermolecular interactions and exciton (B1674681) delocalization in the solid state. rsc.org

Time-Resolved Spectroscopic Methods for Excited-State Dynamics Investigations

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are employed to investigate the dynamics of the excited states of this compound on timescales ranging from femtoseconds to microseconds. These methods provide crucial information about the processes that occur after the molecule absorbs light, including internal conversion, intersystem crossing, and energy transfer.

By monitoring the decay of the excited state population, the fluorescence lifetime can be determined. For many perylene diimides, excited-state lifetimes are in the nanosecond range. nih.gov Ultrafast techniques can also be used to probe the formation and decay of transient species, such as triplet states or charge-transfer states, which are important in photoredox catalysis and organic photovoltaic applications. In some perylene diimide systems, intramolecular charge transfer (ICT) character in the excited state has been observed, which can influence the photophysical properties. ucl.ac.uk

Theoretical and Computational Investigations of Dibenzo A,o Perylene 7,16 Dione Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of complex organic molecules like Dibenzo[a,o]perylene-7,16-dione. These computational methods allow for the in-depth analysis of molecular properties that are often difficult or impossible to determine experimentally.

DFT calculations have been successfully used to determine the geometries of macrotetracyclic Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and nonbonded angles within these complex structures. researchgate.net For instance, it has been demonstrated that in these systems, none of the chelate rings are perfectly planar. researchgate.net The standard enthalpies, entropies, and Gibbs energies of formation for these compounds have also been calculated using these methods. researchgate.net

The electronic properties of materials can be significantly influenced by their molecular structure. For π-conjugated molecules, it is often assumed that the structures are planar unless bulky substituents are present. researchgate.net However, computational studies have shown that even seemingly minor structural distortions can have a significant impact on the functional properties of these dyes. researchgate.net

A key aspect of understanding the electronic behavior of this compound systems is the analysis of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's electronic properties and reactivity.

DFT calculations are frequently employed to determine the energies of the HOMO and LUMO, and consequently, the energy gap. For a series of related this compound derivatives (DBTD1–DBTD6), the calculated HOMO/LUMO energy levels and their corresponding energy gaps have been reported. nih.gov A general trend observed is a reduction in the energy gap for the designed chromophores, which is attributed to a higher HOMO level and a lower LUMO level, facilitating intramolecular charge transfer (ICT). nih.gov

The HOMO-LUMO gap is a determinant of several important molecular properties, including kinetic stability, chemical reactivity, and optical polarizability. sdiarticle3.com A larger HOMO-LUMO gap generally corresponds to higher molecular stability. sdiarticle3.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting ability. sdiarticle3.com A smaller energy gap facilitates the excitation of an electron from the HOMO to the LUMO. sdiarticle3.com

Table 1: Calculated HOMO, LUMO, and Energy Gaps for this compound Derivatives (in eV)

Compound EHOMO ELUMO Energy Gap (ΔE)
DBTD1 -5.177 -2.680 2.497
DBTD2 -5.041 -2.682 2.359
DBTD3 -4.897 -2.675 2.222
DBTD4 -4.866 -2.670 2.196
DBTD5 -4.814 -2.676 2.138
DBTD6 -4.797 -2.666 2.131

Data sourced from a study on A-π1–D1–π2–D2-Type Compounds. nih.gov

Computational methods are invaluable for predicting the spectroscopic features and optical properties of molecules like this compound. These predictions can guide experimental work and provide insights into the relationship between molecular structure and optical behavior.

Theoretical calculations can be used to determine the binding energy (Eb), which is the difference between the HOMO-LUMO energy gap and the energy required for the first electronic excitation (Eopt). nih.gov A lower binding energy is often desirable for certain optical applications. nih.gov For a series of this compound derivatives, a gradual decrease in binding energy was observed with structural modification. nih.gov

Furthermore, computational studies can predict nonlinear optical (NLO) properties. researchgate.net The NLO response of organic systems is strongly linked to the delocalization of electric charge across the π-conjugated network. nih.gov In many NLO chromophores, charge delocalizes from a donor to an acceptor moiety through a π-linker, generating first- and second-order nonlinear responses. nih.gov

Table 2: Calculated Optical Properties of this compound Derivatives (in eV)

Compound Binding Energy (Eb)
DBTR (Reference) 0.634
DBTD1 0.322
DBTD2 0.262
DBTD3 0.212
DBTD4 0.182
DBTD5 0.172
DBTD6 0.151

Data sourced from a study on A-π1–D1–π2–D2-Type Compounds. nih.gov

Quantum chemical calculations are instrumental in elucidating the mechanisms and pathways of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction routes.

These computational approaches have been applied to study a wide range of chemical systems, providing insights that are complementary to experimental findings. For example, DFT has been used to study the isomers of ruthenium dihydride complexes and the tautomeric and conformational properties of dipivaloylmethane. wisc.edu While specific studies on the reaction mechanisms of this compound are not detailed in the provided context, the application of these methods to similar complex organic molecules demonstrates their utility in this area. The principles of using computational chemistry to understand reaction pathways are well-established and are applicable to the study of this compound.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecular systems. These methods are particularly useful for understanding the behavior of large and flexible molecules like derivatives of this compound in different environments.

MD simulations, for instance, have been employed to validate the binding of potential inhibitors to biological targets by simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov By running simulations for tens or even hundreds of nanoseconds, researchers can assess the stability of binding poses and identify key intermolecular interactions. nih.gov GROMACS is a widely used software package for performing such simulations. nih.gov

MC methods are also valuable for exploring the vast conformational space of molecules and for studying systems where intermolecular interactions play a crucial role. While specific applications of MC simulations to this compound are not detailed in the provided context, their general utility in conformational analysis and the study of intermolecular forces is well-established in computational chemistry.

Computational Approaches in Crystal Engineering and Solid-State Structure Prediction

Computational methods are increasingly important in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. These approaches can be used to predict the crystal structure of a molecule and to understand the relationship between molecular packing and solid-state properties.

For π-conjugated molecules like perylene (B46583) bisimides, which are structurally related to this compound, the packing in the solid state has a significant impact on their functional properties. researchgate.net Quantum chemical calculations, in conjunction with experimental techniques like single-crystal X-ray analysis, can provide a detailed understanding of the molecular structures and their arrangement in the crystal lattice. researchgate.net These studies have revealed that even subtle changes in substituents can lead to different packing motifs. researchgate.net

DFT calculations that include van der Waals interactions have been shown to accurately predict the lattice parameters and cohesive energy of crystalline perylene. researchgate.net Such calculations are crucial for understanding the forces that govern crystal packing and for predicting the solid-state structure of new materials. researchgate.net

Modeling of Charge Transport Mechanisms in Organic Materials

This compound and its derivatives are of interest for their potential applications in organic electronics, where charge transport is a key performance parameter. Computational modeling plays a vital role in understanding and predicting the charge transport properties of these materials.

The electronic structure of crystalline organic materials, as calculated by methods like DFT, provides the foundation for understanding charge transport. researchgate.net For example, calculations on crystalline perylene have shown that the width of the frontier molecular orbital bands, which is related to the degree of intermolecular electronic coupling, can be estimated. researchgate.net

By tuning the molecular structure, for instance by changing donor and acceptor units in a copolymer, the band gap and energy levels can be controlled. rsc.org This, in turn, influences the charge transport properties of the material. rsc.org Computational modeling can help to rationalize these structure-property relationships and guide the design of new organic materials with improved charge transport characteristics for applications in devices like all-polymer solar cells. rsc.org

Supramolecular Chemistry and Self Assembly of Dibenzo A,o Perylene 7,16 Dione and Its Derivatives

Non-Covalent Interactions Governing Assembly Processes

The self-assembly of dibenzo[a,o]perylene-7,16-dione and its more widely studied analogues, perylene (B46583) diimides (PDIs), is primarily driven by a combination of non-covalent forces. The interplay between these interactions dictates the geometry and stability of the resulting supramolecular architectures.

π-π Stacking: The dominant force in the assembly of these polycyclic aromatic hydrocarbons is the π-π stacking interaction. The large, electron-rich π-surface of the perylene core promotes face-to-face arrangement of the molecules, leading to the formation of one-dimensional aggregates. researchgate.net This tight stacking is observed in the crystal structures of related compounds, where flat aromatic molecules arrange in layered zones with significant overlap, indicating strong π-π interactions. researchgate.net The distance and relative orientation of the stacked molecules are critical parameters that influence the electronic and photophysical properties of the assembly. nih.gov In some designs, intramolecular π-π stacking can be engineered into the molecular structure itself, which in turn influences intermolecular packing and device performance in applications like organic solar cells. rsc.orgnih.gov

Hydrogen Bonding: While π-π stacking provides the primary driving force for aggregation, hydrogen bonding offers a secondary, directional interaction that can be used to control the specificity and geometry of the assembly. For instance, in derivatives where the core is functionalized with peptide sequences, the balance between aromatic stacking and hydrogen bonding can be precisely tailored. nih.gov This has been shown to have a profound effect on the final nanostructure, leading to chiral nanofibers in one case and achiral spherical aggregates in another, simply by changing the peptide sequence. nih.gov Similarly, for water-soluble perylene bisimides with free imide groups, hydrogen bonding can direct the formation of uncommon J-type aggregates. rsc.org

Solvophobic Interactions: The solvent environment plays a critical role. In systems using mixed solvents, such as tetrahydrofuran (B95107) (THF) and water, hydrophobic effects can drive the aggregation of perylene derivatives as the proportion of the poor solvent (water) increases. core.ac.uknih.gov This entropy-driven self-assembly is observed in water-soluble derivatives that aggregate with increasing temperature. rsc.org

Formation of Ordered Supramolecular Architectures

The directional nature of non-covalent interactions leads to the formation of highly ordered supramolecular structures, ranging from discrete aggregates with specific spectroscopic signatures to complex nano- and microscale morphologies.

The relative orientation of molecules within a π-stacked assembly gives rise to distinct types of aggregates, primarily H- and J-aggregates, which are characterized by unique spectroscopic changes compared to the isolated monomer. nih.gov

H-Aggregates: These result from a parallel, face-to-face stacking of the chromophores. This arrangement leads to strong excitonic coupling between the transition dipoles of the molecules. Spectroscopically, H-aggregation is identified by a characteristic blue-shift in the main absorption band (the 0-0 transition) relative to the monomer. researchgate.netnih.gov H-aggregates are often associated with weak fluorescence emission due to the forbidden nature of the lowest excited state transition. researchgate.net

J-Aggregates: These are formed when the molecules adopt a head-to-tail arrangement. This alignment results in a bathochromic (red-shift) and narrowing of the absorption band. researchgate.netnih.gov J-aggregates are highly desirable for applications requiring efficient light harvesting and emission, as they often exhibit enhanced fluorescence (superradiance) compared to the monomer. rsc.org

Hybrid Aggregates (Hj and hJ): More complex scenarios involve an interplay between long-range Coulomb coupling (favoring H-aggregation) and short-range coupling from wave function overlap, which can favor J-aggregation. sci-hub.sepsu.edu This interference can lead to hybrid states.

hJ-aggregates display dominant J-like characteristics, with a strong 0-0 emission peak in their photoluminescence spectra. sci-hub.sepsu.edu

The type of aggregate formed can be identified by analyzing the absorption and fluorescence spectra. For example, the ratio of the absorbance of the 0-0 and 0-1 vibronic transitions is a key indicator of the aggregation type. nih.gov

Under specific conditions, the self-assembly process can extend beyond simple aggregation to form well-defined nano- and microstructures. The morphology of these structures is highly dependent on the molecular design and the assembly conditions, such as solvent and temperature.

Nanofibers and Nanobelts: Chiral perylene diimide derivatives have been shown to self-assemble into nanofibers and nanobelts in mixed solvent systems. core.ac.uk The formation of these structures can be a time-dependent process, evolving from nanoparticles to more ordered, elongated structures. core.ac.uk Similarly, conjugating perylene bisimides with dipeptides can yield chiral nanofibers that are capable of forming hydrogels. nih.gov

Thin Films: Perylene derivatives are widely used to fabricate thin films for electronic devices. researchgate.net Techniques such as spin-coating, drop-casting, and physical vapor deposition are employed to create these films on substrates. researchgate.networktribe.com The supramolecular architecture within the film is crucial, as it dictates the material's optical and electrical properties. researchgate.net The morphology and molecular packing in these films can be characterized using techniques like 2D Grazing Incidence X-ray Diffraction (2D GIXD). researchgate.net

Design Principles for Tunable Self-Assembly and Supramolecular Chirality

A key goal in the field is to control the self-assembly process to achieve desired structures and functions. This is accomplished through rational molecular design and the manipulation of assembly conditions.

Tunable Self-Assembly: The structure and properties of the final assembly can be tuned by modifying the chemical structure of the this compound core. Functionalization at the imide positions is a common strategy, allowing for the attachment of various groups that can influence solubility and steric interactions. worktribe.com For example, attaching short peptide sequences allows for the tuning of nanostructure and fluorescence properties. nih.gov

Supramolecular Chirality: Chirality can be induced and controlled at the supramolecular level. mdpi.com This can be achieved by:

Using Chiral Building Blocks: Attaching enantiomerically pure molecules, such as amino acids or peptides, to the achiral perylene core. nih.gov

Inducing Axial Chirality: Functionalizing the bay positions (the sterically hindered area of the perylene core) can cause the aromatic plane to twist, creating stable atropisomers (M or P helicity). nih.gov This axial chirality provides a powerful method for controlling π-π stacking interactions, as seen in macrocycles where homochiral stacking is exclusively favored. nih.gov

Chiral Environment: The use of chiral solvents or additives can create a chiral environment that directs the assembly into a preferred handedness. mdpi.com The resulting chiral assemblies can exhibit circularly polarized luminescence (CPL), an emission that has a different intensity for left- and right-circularly polarized light. rsc.org

Role of Solvent Environment and Molecular Design in Supramolecular Organization

The final supramolecular structure is not solely a product of the molecule's intrinsic properties but is heavily influenced by its environment, particularly the solvent.

Solvent Effects: The choice of solvent can have a dramatic impact on the self-assembly pathway and the resulting morphology. nih.gov In mixed solvent systems, like THF/water, varying the solvent ratio allows for systematic control over the aggregation process, leading to different structures such as nanoparticles, nanobelts, or nanofibers. core.ac.uknih.gov The polarity, viscosity, and solvating power of the medium all affect the delicate balance between solubility and aggregation. An unexpected but powerful example showed that a perylene diimide amphiphile formed hollow nanospheres in methanol (B129727) but self-assembled into complex microrose flowers in ethanol, highlighting the profound influence of the solvent. nih.gov

Molecular Design: The design of the molecule itself is the primary tool for programming a desired self-assembly outcome. Steric hindrance is a key design element; introducing bulky substituents at the imide or bay positions can prevent excessive aggregation and control the distance between chromophores. worktribe.com The strategic placement of functional groups that can participate in hydrogen bonding or other specific interactions allows for a higher degree of control over the final architecture. nih.gov

Crystal Engineering Strategies for Tailoring Solid-State Forms and Properties

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. For this compound and its derivatives, this involves directing how the molecules pack in the solid state to optimize electronic communication and material performance.

Controlling Packing Motifs: The goal is to control the relative arrangement of molecules in the crystal lattice. This is achieved by designing molecules with specific interaction sites (e.g., for hydrogen bonding) or shapes that favor a particular packing motif. researchgate.net Theoretical studies using Density Functional Theory (DFT) can help predict the most stable stacked geometries and the resulting electronic or magnetic properties, guiding synthetic efforts. rsc.org

Polymorphism and Solid-State Forms: A single compound can often crystallize in multiple forms, known as polymorphs, each with different packing and physical properties. Crystal engineering strategies aim to control this polymorphism to isolate a specific form. Different fabrication techniques for creating solid-state samples, such as recrystallization from various solvents, spin-coating, or vacuum deposition, can yield different solid-state arrangements and film morphologies. researchgate.net By understanding the relationship between molecular structure and crystal packing, it is possible to tailor properties like charge carrier mobility and solid-state fluorescence. nih.govworktribe.com

Applications in Advanced Functional Materials and Organic Electronics Research

Principles of Charge Carrier Mobility and Transport Phenomena in Dibenzo[a,o]perylene-7,16-dione Materials

The efficacy of organic semiconducting materials is fundamentally linked to their ability to transport charge carriers, a property quantified by charge carrier mobility. In materials like this compound, the charge transport mechanism is governed by the hopping of charge carriers between adjacent molecules. beilstein-journals.org The efficiency of this process is heavily influenced by the molecular structure and solid-state packing of the compound.

The planar and rigid π-conjugated system of this compound is conducive to strong intermolecular π-π stacking interactions. beilstein-journals.org This ordered arrangement in the solid state creates pathways for charge carriers to move through the material. The closer and more ordered the stacking of the molecules, the more efficient the charge transport. Violanthrones, which share structural similarities with this compound, have been shown to exhibit hole mobilities that are highly dependent on their molecular packing, which is in turn influenced by the nature of their substituent groups. beilstein-journals.org For instance, derivatives with linear alkyl chains that promote stronger π-π interactions have demonstrated higher hole mobilities compared to those with bulky, branched side chains that disrupt packing. beilstein-journals.org

While specific charge carrier mobility values for this compound are not widely reported in publicly available literature, the principles governing related perylene (B46583) diimide (PDI) derivatives are well-established. PDIs are known for their excellent n-type (electron-transporting) properties, with some derivatives achieving electron mobilities in the range of 0.1 to 2.1 cm² V⁻¹ s⁻¹. beilstein-journals.org The charge transport properties of these materials are a critical area of research for their application in electronic devices.

Strategies for Integration into Organic Optoelectronic Devices

The promising electronic and optical properties of this compound have led to research into its integration into various organic optoelectronic devices. ontosight.ai The strategies for its incorporation are often based on the established performance of the broader class of perylene-based materials.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. The planar structure and potential for ordered molecular packing make this compound a candidate for use in OFETs. ontosight.ai

Research on related dibenzo[a,h]anthracene derivatives has shown that modifying the molecular structure with different alkyl chains can significantly impact the thin-film morphology and, consequently, the charge carrier mobility. For example, a derivative with linear n-dodecyl chains (C12-DBA-C12) formed a well-ordered 2D lamellar herringbone packing structure, leading to a high hole mobility of up to 2.97 cm² V⁻¹ s⁻¹. rsc.orgnih.gov In contrast, a derivative with bulkier pentyl-cyclohexyl groups (Cy5-DBA-Cy5) exhibited a more disordered packing and a lower mobility of approximately 0.45 cm² V⁻¹ s⁻¹. rsc.orgnih.gov These findings underscore the importance of molecular design in optimizing the performance of OFETs based on dibenzo-fused aromatic compounds.

Furthermore, studies on 1,7-diazaperylene, another related compound, have demonstrated its potential application in OFETs, not only as a semiconductor but also as a capping layer for the dielectric, which can improve the interface with the semiconductor and enhance electron mobility. jku.at

In the realm of Organic Light-Emitting Diodes (OLEDs), the focus is on materials that can efficiently convert electrical energy into light. This compound is being explored for its potential in this area due to its optical and electronic properties. ontosight.ai Perylene diimide derivatives are particularly noted for their use as red and deep-red emitters in OLEDs. rsc.org

Organic photovoltaics (OPVs) offer a promising avenue for renewable energy, and the development of efficient and stable organic materials is crucial for their advancement. Perylene-based compounds, particularly perylene diimides, are extensively studied as electron-accepting materials in OPV devices due to their strong electron affinity and good charge transport properties. researchgate.netresearchgate.net

In a typical bulk heterojunction solar cell, an electron donor and an electron acceptor material are blended together to form the active layer. Upon light absorption, excitons (bound electron-hole pairs) are generated and must be dissociated at the donor-acceptor interface. The separated electrons and holes are then transported to their respective electrodes, generating a photocurrent.

The performance of OPVs is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the blend. Research on donor-acceptor conjugated polymers incorporating a pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione (BTI) unit, which is structurally related to this compound, has shown that these materials can lead to high open-circuit voltages (Voc) in solar cells. researchgate.net For example, a polymer based on BTI and fluorene (B118485) achieved a Voc of 1.11 V. researchgate.net By pairing it with a stronger electron donor like benzobithiophene, a power conversion efficiency (PCE) of 3.42% was achieved. researchgate.net These studies highlight the potential of dione-containing aromatic compounds in the design of high-performance OPVs.

Advanced Pigment and Dye Research

The vibrant color and high stability of perylene-based compounds have led to their widespread use as high-performance pigments. While specific research on this compound as a pigment is limited, the functional principles and material design of the broader class of perylene pigments are well understood.

Perylene pigments are known for their excellent lightfastness, thermal stability, and chemical inertness. These properties are a direct result of the stable, extended π-conjugated aromatic core. The color of perylene pigments can be tuned by chemical modification, either at the imide positions or at the perylene bay area. These modifications alter the electronic structure of the molecule, thereby changing its light absorption and emission properties.

The design of functional perylene dyes also extends to their application in areas beyond simple coloration. For instance, the introduction of specific functional groups can impart new properties, such as fluorescence or the ability to interact with other molecules, paving the way for their use in functional materials.

Sensing Applications

The unique photophysical properties of perylene derivatives make them excellent candidates for the development of chemical sensors. The principle behind their use in sensing often relies on molecular recognition and signal transduction, where the interaction of the perylene-based sensor molecule with a target analyte leads to a detectable change in its optical properties, such as fluorescence or color. mdpi.com

Perylene diimide-based fluorescent sensors have been developed for the detection of a wide range of environmental pollutants, including heavy metal ions and toxic organic compounds. mdpi.com The sensing mechanism can involve processes like photoinduced electron transfer (PET), where the binding of an analyte to a receptor unit on the sensor molecule modulates the fluorescence of the perylene core. For example, a PDI derivative modified with a specific receptor was shown to be a highly selective and sensitive "turn-on" fluorescent sensor for aluminum ions (Al³⁺). mdpi.com

Furthermore, the concept of using tailored chiral π-surfaces for enantioselective molecular recognition has been demonstrated with a benzo[ghi]perylene (B138134) trisimide derivative. This molecule was able to discriminate between the enantiomers of a chiral guest molecule, a process that could be observed by the naked eye due to a change in emission color. This highlights the potential for developing highly specific sensors based on the principles of shape complementarity and π-π interactions.

Bio-Inspired Photonic Systems Research and Biomimetic Structures

The unique molecular architecture of this compound and its derivatives makes them exemplary candidates for research in bio-inspired photonic systems and the construction of biomimetic structures. The core principle lies in their inherent ability to self-assemble into highly ordered nanostructures, a process that mirrors the organization of light-harvesting complexes in natural photosynthesis. The planar and rigid nature of the perylene core drives strong π-π stacking interactions, leading to the formation of columnar aggregates. csic.es

Researchers have successfully utilized DNA as a programmable scaffold to direct the assembly of dye molecules into sophisticated photonic networks. researchgate.net In these systems, dye molecules are covalently attached to DNA Holliday junctions, which prevents uncontrolled aggregation and allows for the precise spatial arrangement of chromophores. researchgate.net This bottom-up assembly strategy facilitates the creation of two-dimensional excitonic systems with engineered energy pathways, demonstrating a significant increase in energy transfer efficiency compared to systems templated on individual DNA tiles. researchgate.net

Furthermore, functionalization of the perylene core, for instance with hydrophilic polyethylene (B3416737) glycol (PEG) chains, imparts an amphiphilic character to the molecules. This allows them to self-assemble in aqueous environments into various nanostructures like nanofibers, hydrogels, and liposome-like vesicles. csic.esrsc.org These assemblies can exhibit responsive behavior, such as changing phase or fluorescence properties in response to external stimuli like temperature. rsc.org This "smart" behavior is a hallmark of biomimetic design, where materials are engineered to adapt to their surroundings. The ability to form lyotropic chromonic liquid crystals allows these molecules to be used as templates for creating ordered inorganic materials like silica (B1680970) with aligned nanopores, further extending their application in creating complex, functional architectures. csic.es

Table 1: Research Findings in Bio-Inspired Systems Using Perylene Derivatives

Research Area Key Finding Significance Reference
DNA-Templated Dye Aggregates DNA scaffolds prevent dye aggregation and create interconnected excitonic networks. Enables efficient photon collection and ~2-fold increase in energy transfer efficiency. researchgate.net
PEGylated Perylene Bisimides Self-assembly in water forms responsive nanostructures like hydrogels and liquid crystals. Allows for temperature-responsive systems with tunable phase transitions and "fluorescence-on" sensing. csic.esrsc.org

Liquid Crystalline Materials Development for Advanced Applications

This compound is a foundational structure for a class of materials known as discotic liquid crystals. The development of liquid crystalline materials based on perylene derivatives, particularly perylene diimides (PDIs), has been a significant focus in materials science due to their potential in advanced electronic applications. nih.govresearchgate.net The defining feature of these molecules is their large, planar aromatic core which encourages the formation of one-dimensional columnar structures through π-π interactions. mdpi.com These columns act as molecular wires, providing pathways for efficient charge transport.

The self-assembly and optoelectronic properties of these materials can be precisely tuned through molecular engineering. researchgate.net Introducing flexible alkyl or oligosiloxane chains at the imide positions enhances solubility and processability, which are crucial for device fabrication. mdpi.comresearchgate.net Moreover, modifying the "bay positions" (the 1, 6, 7, and 12 positions) of the perylene core with various substituents can alter the electronic properties and influence the stability and type of the liquid crystal phase. mdpi.comdoi.org

These materials typically form hexagonal columnar (Colh) mesophases, where the molecular columns are arranged in a two-dimensional hexagonal lattice. doi.org This high degree of order is directly responsible for their excellent charge carrier mobility, with some derivatives exhibiting values comparable to amorphous silicon. researchgate.netmdpi.com This makes them highly suitable for use as n-type semiconductors in organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): The ordered columnar structures provide efficient pathways for electron transport from the source to the drain electrode. researchgate.netontosight.ai

Organic Photovoltaics (OPVs): PDI-based liquid crystals are used as electron acceptors due to their high electron affinity and broad absorption in the visible spectrum. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): They can function as electron transport materials in OLED architectures. researchgate.net

Research has shown that introducing bulky substituents at the bay positions can enhance the stability of the liquid crystalline phase over a wider temperature range and improve fluorescence properties. doi.org

Table 2: Properties of Bay-Substituted Perylene Liquid Crystal Derivatives

Compound Substituent (Bay Position) Mesophase Type Phase Transfer Temperature Range (°C) Key Feature Reference
Hydrogen (Unsubstituted) Crystalline - Reference compound, no LC phase observed. doi.org
Bromine Hexagonal Columnar (Colh) 125.4 - 201.7 Exhibits a stable liquid crystal phase. doi.org
Phenyl Hexagonal Columnar (Colh) 110.3 - 215.8 Wider temperature range for the LC phase. doi.org
tert-Butylphenyl Hexagonal Columnar (Colh) 105.6 - 220.1 Broadest mesophase temperature range and strong fluorescence. doi.org

Derivatization Strategies and Structure Research Property Relationships

Rational Design of Dibenzo[a,o]perylene-7,16-dione Derivatives through Core and Peripheral Functionalization

The rational design of this compound derivatives involves targeted chemical modifications at two primary locations: the central aromatic core and the peripheral positions. These modifications are foundational to establishing structure-property relationships, enabling the tailoring of the molecule for specific functions.

Core Functionalization: Modification of the perylene (B46583) core, often referred to as "bay" functionalization in related PDI systems, has a profound impact on the molecule's electronic and optical properties. Introducing substituents directly onto the aromatic framework can significantly alter the geometry and electronic distribution of the π-system. For instance, halogenation (e.g., with bromine) or the addition of aryl groups at these positions can induce a twist in the planar backbone. This distortion can be a deliberate strategy to modulate intermolecular interactions and prevent the strong π-π stacking that often leads to aggregation-caused fluorescence quenching.

Peripheral Functionalization: This strategy involves the attachment of functional groups at the imide nitrogen positions, a common approach in PDI chemistry. While this compound lacks the imide groups of PDIs, analogous peripheral positions on the outer benzene (B151609) rings can be targeted. The influence of these substituents is primarily inductive and steric. The choice of substituent can dramatically affect the solubility of the molecule, a critical factor for solution-based processing. Furthermore, bulky peripheral groups can act as "steric shields," effectively isolating the π-systems of adjacent molecules and preserving their photophysical properties in the solid state.

The synthesis of these derivatives typically involves multi-step organic reactions, starting from simpler aromatic precursors. ontosight.ai The choice of synthetic route is dictated by the desired substitution pattern, whether it be symmetrical or asymmetrical, and the chemical nature of the functional groups to be introduced.

Influence of Substituents on Electronic Structure, Photophysical Behavior, and Material Design Principles

The electronic structure and photophysical behavior of this compound are intrinsically linked and can be precisely controlled through the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in defining the material's properties.

Electronic Structure: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a material's electronic properties. Electron-donating groups (e.g., alkoxy, alkylthio) tend to raise the HOMO level, while electron-withdrawing groups (e.g., halogens, cyano groups) lower the LUMO level. This tuning of the frontier molecular orbitals is essential for designing materials with appropriate energy levels for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), ensuring efficient charge injection and transport. For example, studies on related PDI derivatives have shown that the introduction of electron-donating dithiophene moieties can significantly lower the band gap.

Photophysical Behavior: Changes in the electronic structure directly translate to altered photophysical properties. The HOMO-LUMO gap dictates the wavelength of light absorbed and emitted by the molecule.

Absorption and Emission: A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This allows for the design of chromophores that interact with specific regions of the electromagnetic spectrum.

Fluorescence Quantum Yield: The efficiency of light emission, or fluorescence quantum yield, is highly sensitive to the molecular structure. Core-twisted geometries, induced by bulky bay substituents, can disrupt the π-π stacking that leads to non-radiative decay pathways, thereby enhancing fluorescence in the solid state.

The following table, based on data from related perylene derivatives, illustrates the impact of different substituents on key photophysical properties.

Substituent TypePositionEffect on HOMO/LUMOEffect on Absorption/EmissionExample Application
Electron-DonatingBayRaises HOMO, reduces band gapRed-shiftNear-Infrared Absorbers
Electron-WithdrawingBay/ImideLowers LUMO, stabilizes n-type charge transportBlue-shift or Red-shift depending on mechanismn-channel OFETs
Bulky Alkyl/ArylImide/PeripheralMinimal electronic effect, provides steric hindrancePreserves monomer emission in solid stateSolid-State Lighting
HalogenBayLowers LUMO, induces core twistModulates packing and emission propertiesNon-fullerene Acceptors

This table is illustrative and based on principles derived from perylene diimide chemistry.

Strategies for Modulating Intermolecular Interactions and Aggregation Behavior through Derivatization

Control over intermolecular interactions and aggregation is paramount in the design of functional organic materials. For planar aromatic molecules like this compound, strong π-π stacking interactions can lead to the formation of aggregates (dimers, oligomers) that have different photophysical properties from the monomeric species.

Aggregation and its Effects: In many cases, aggregation leads to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence of the material is significantly reduced or eliminated in the solid state or concentrated solutions. This is often due to the formation of "H-aggregates," where the molecules are arranged face-to-face, resulting in a blue-shifted absorption and very weak emission. In contrast, "J-aggregates," characterized by a head-to-tail arrangement, can exhibit a red-shifted absorption and enhanced emission.

Derivatization Strategies for Aggregation Control:

Steric Hindrance: The most common strategy to suppress H-aggregation and ACQ is the introduction of bulky substituents at the peripheral positions. These groups act as steric barriers, preventing the close co-facial approach of the aromatic cores. For instance, attaching large groups like 2,6-diisopropylphenyl to the imide positions of PDIs has been shown to be highly effective in maintaining high fluorescence quantum yields in the solid state.

Core Twisting: Introducing substituents at the bay positions can create a permanent twist in the polycyclic aromatic core. This non-planar geometry inherently frustrates the close packing required for strong π-π interactions, thus preserving the emissive properties of the individual molecules.

Modulating Hydrophobicity: In aqueous environments, the aggregation behavior can be controlled by tuning the hydrophobicity of the substituents. Studies on PDI trimers have shown that increasing the hydrophobicity can strengthen intermolecular interactions and influence the nature of the aggregated state, switching between intramolecular and intermolecular excimer formation. sielc.com

By carefully selecting the size, shape, and chemical nature of the substituents, it is possible to direct the self-assembly of this compound derivatives into well-defined architectures with desired photophysical and electronic properties.

Development of Novel Functional Motifs for this compound Scaffolds

The ongoing development of novel functional motifs for perylene-based scaffolds aims to unlock new functionalities and enhance performance in advanced applications. These strategies often involve more complex synthetic approaches to create sophisticated molecular architectures.

Donor-Acceptor (D-A) Systems: One promising approach is the creation of intramolecular D-A systems by attaching electron-donating moieties to the electron-accepting this compound core. This can lead to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation. Materials with strong ICT character are of interest for applications in photovoltaics, as the charge-separated state is a precursor to free charge carrier generation. Furthermore, tuning the strength of the donor and acceptor can precisely control the emission color across the visible spectrum.

Extended π-Conjugation: Another strategy involves extending the π-conjugated system of the this compound core. This can be achieved by fusing additional aromatic rings to the scaffold. Such π-extension typically results in a significant red-shift of the absorption and emission spectra, pushing the molecule's activity into the near-infrared (NIR) region. NIR-active materials are highly sought after for applications in bio-imaging, photothermal therapy, and telecommunications.

Supramolecular Assembly Motifs: The introduction of specific functional groups that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, can be used to guide the self-assembly of the molecules into highly ordered structures. This "bottom-up" approach allows for the fabrication of complex nanostructures, such as nanofibers and vesicles, with collective properties that are distinct from those of the individual molecules.

The exploration of these novel functional motifs continues to expand the potential applications of perylene-based compounds, including this compound, in the next generation of organic electronic and photonic devices.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The traditional multi-step synthesis of Dibenzo[a,o]perylene-7,16-dione and its derivatives often involves harsh reaction conditions and the use of hazardous solvents, limiting their large-scale production and environmental sustainability. researchgate.net Future research is increasingly focused on developing novel synthetic pathways that are not only scalable but also adhere to the principles of green chemistry.

One promising avenue is the exploration of solvent-free mechanochemical methods, such as twin-screw extrusion (TSE). researchgate.netnih.gov This technique has been successfully applied to the synthesis of various perylene (B46583) diimides (PDIs), offering a continuous and scalable process with significantly reduced waste compared to conventional solvent-based methods. nih.gov Another green approach involves utilizing water as a solvent for the synthesis of perylene bisimides, which is an environmentally benign and highly efficient method. mdpi.com The application of these greener synthetic protocols to this compound could dramatically improve its accessibility for widespread research and application.

Furthermore, the development of soluble surrogates of perylenetetracarboxylic acid dianhydride (PTCDA) presents an opportunity for milder and more controlled synthesis of asymmetrically substituted derivatives. researchgate.net This approach could be adapted to introduce specific functionalities to the this compound core, tailoring its properties for specific applications.

Advanced Computational Design for Predictive Material Discovery and Optimization

The vast chemical space of possible this compound derivatives necessitates the use of advanced computational tools for the predictive discovery and optimization of new materials. Machine learning (ML) and density functional theory (DFT) calculations are emerging as powerful techniques to accelerate this process. nih.govprinceton.edunih.gov

ML models can be trained on existing datasets of organic semiconductors to predict the properties of new, hypothetical molecules, significantly reducing the time and cost associated with experimental trial-and-error. princeton.edunih.gov For instance, ML has been used to predict the dimensionality of lead iodide-based perovskites and to design polymers for pervaporation-based organic recovery. nih.govprinceton.edu Similar models could be developed to predict the electronic properties, solubility, and solid-state packing of this compound derivatives, guiding synthetic efforts towards the most promising candidates.

DFT calculations provide a deeper understanding of the structure-property relationships at the molecular level. beilstein-journals.org They can be used to calculate key parameters such as HOMO and LUMO energy levels, which are crucial for determining the performance of a material in an electronic device. beilstein-journals.org By combining ML and DFT, researchers can create a powerful in-silico screening and design workflow to accelerate the discovery of novel this compound-based materials with tailored properties.

Interdisciplinary Research at the Interface of Materials Science and Chemical Physics for Complex Systems

A deeper understanding of the complex phenomena governing the performance of this compound in devices requires a highly interdisciplinary approach, bridging materials science, chemistry, and physics. The self-assembly of these molecules into ordered structures, which is critical for efficient charge transport, is a key area of investigation.

The formation of coordination polymers through the self-assembly of perylene bisimide building blocks directed by metal ions is a fascinating example of creating complex, functional systems. acs.org Such strategies could be employed with this compound to create highly ordered thin films with enhanced charge transport properties.

Furthermore, studying the interaction of these materials with living cells opens up possibilities for bio-functional neural interfacing. rsc.org Research has shown that primary neurons can adhere, grow, and differentiate on perylene-based field-effect transistor platforms, demonstrating the potential for developing organic neuro-electronic devices. rsc.org This highlights the exciting opportunities that lie at the intersection of materials science and biology for this compound.

Development of Multi-Functional this compound Systems for Integrated Applications

The ability to introduce various functional groups onto the this compound core opens the door to the development of multi-functional materials with integrated properties. By carefully selecting substituents, it is possible to tune the optical and electronic properties of the molecule, leading to materials that can perform multiple tasks within a single device.

For example, the synthesis of asymmetric amino-substituted perylene bisimide dyes has resulted in molecules with intense green color, high solubility, and unique charge transfer emission in the near-infrared region. mdpi.com This demonstrates the potential to create this compound derivatives with tailored optical properties for applications in displays and sensors.

Furthermore, the development of an all-perylene-derivative system for white light-emitting diodes showcases the potential for creating complex optical devices from a single class of materials. rsc.org By combining different this compound derivatives with distinct emission spectra, it may be possible to create efficient and stable white light sources.

Addressing Challenges in Device Integration and Performance Optimization in Academic Contexts

Despite the significant promise of this compound, several challenges remain in its integration into functional devices and the optimization of their performance, particularly within an academic research setting. These challenges include achieving uniform and crystalline thin films, ensuring long-term device stability, and improving charge carrier mobility.

The interaction between the organic semiconductor and the metal contacts in a device is a critical factor that can significantly impact performance. researchgate.net Understanding the formation of these interfaces at the molecular level is crucial for designing high-quality contacts. researchgate.net Additionally, the choice of substrate and deposition technique plays a vital role in determining the morphology and, consequently, the electronic properties of the thin film.

Atomic-scale simulations combined with Bayesian regression are being used to probe glass formation and relaxation processes in perylene derivatives, providing insights into the material's dynamic behavior that is crucial for device processing and stability. nih.gov Addressing these fundamental challenges through a combination of experimental and computational approaches will be key to unlocking the full potential of this compound in next-generation organic electronic devices.

Q & A

Q. What are the key considerations for optimizing the synthesis of dibenzo[a,o]perylene-7,16-dione in laboratory settings?

Methodological Answer: Synthesis of this compound often involves photochemical or thermal cyclization of anthrone derivatives. Critical parameters include solvent polarity (e.g., sulfuric acid for stabilizing carbocation intermediates), irradiation wavelength (visible/near-UV for photooxidation), and reaction time to avoid over-oxidation to sulfonic esters . Column chromatography with silica gel and polar solvents (e.g., dichloromethane/methanol gradients) is recommended for purification due to the compound’s polycyclic aromatic structure and potential byproducts like bianthronyl derivatives .

Q. How can spectroscopic techniques differentiate this compound from structurally similar quinones?

Methodological Answer: UV-Vis spectroscopy is critical due to the compound’s extended π-conjugation, showing distinct absorbance peaks at 450–500 nm in acidic media, which shift upon photoisomerization or oxidation . High-resolution mass spectrometry (HRMS) confirms molecular weight (C28_{28}H14_{14}O2_2, exact mass 382.0994), while 13C^{13}\text{C} NMR identifies carbonyl resonances at ~180 ppm and aromatic carbons between 120–140 ppm. FT-IR further distinguishes carbonyl stretching (~1670 cm1^{-1}) from hydroxyl or ester groups in derivatives .

Q. What experimental protocols are recommended for studying the photochromic properties of this compound?

Methodological Answer: Time-lapse UV-Vis spectrometry under controlled irradiation (e.g., 365 nm LED) in acidic solvents (e.g., H2_2SO4_4) can track reversible photoisomerization between the parent compound and its endoperoxide form. Quantum yield calculations require actinometry (e.g., ferrioxalate) to quantify photon absorption efficiency. Differential scanning calorimetry (DSC) may assess thermal stability of photoproducts .

Q. How should researchers address solubility challenges during in vitro assays with this compound?

Methodological Answer: Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers containing cyclodextrins (e.g., β-cyclodextrin) to enhance solubility via host-guest interactions. Dynamic light scattering (DLS) monitors aggregation, while sonication or micellar encapsulation (e.g., with Tween-80) minimizes precipitation .

Q. What are the best practices for validating purity of this compound batches?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to resolve impurities. Purity >98% is achievable via recrystallization from hot toluene. Elemental analysis (C, H, O) should align with theoretical values (C: 87.95%, H: 3.69%, O: 8.36%) to confirm stoichiometric integrity .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound and its derivatives?

Methodological Answer: Density functional theory (DFT) calculates partition coefficients (log P) and hydrolysis rates, while molecular dynamics simulations model interactions with soil organic matter. QSAR models trained on PAH datasets estimate biodegradation half-lives. Experimental validation via OECD 301B (ready biodegradability test) is essential to refine predictions .

Q. What mechanistic insights explain contradictions in reported redox behavior of this compound?

Methodological Answer: Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals two one-electron reductions at −0.8 V and −1.2 V (vs. Ag/AgCl), but proton-coupled electron transfer (PCET) in aqueous media complicates interpretation. In situ IR spectroelectrochemistry identifies intermediates like semiquinone radicals. Discrepancies may arise from trace water or oxygen in electrochemical cells .

Q. How can advanced synthetic strategies improve regioselectivity in this compound functionalization?

Methodological Answer: Transition-metal catalysis (e.g., Pd-catalyzed Suzuki coupling) enables selective substitution at electron-deficient positions. Computational Fukui indices predict reactive sites for electrophilic attack. Directed ortho-metalation (DoM) using directing groups (e.g., –Bpin) enhances control over functionalization patterns .

Q. What experimental designs mitigate artifacts in studying the compound’s biological activity?

Methodological Answer: Use orthogonal assays (e.g., fluorescence quenching and enzyme inhibition) to confirm activity. Include controls with structurally analogous but inactive compounds (e.g., anthraquinone derivatives) to rule out nonspecific effects. LC-MS/MS monitors metabolic stability in cell lysates to distinguish intrinsic activity from degradation artifacts .

Q. How do crystallographic studies resolve ambiguities in the solid-state packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7–1.0 Å) resolves π-π stacking distances (~3.4 Å) and torsional angles between fused rings. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts). Disordered regions are modeled using SQUEEZE in Olex2 to refine electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.